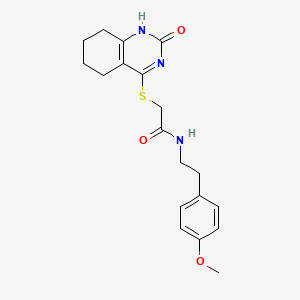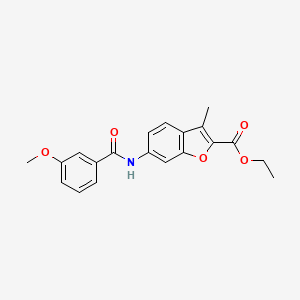
2-(N-methylmethylsulfonamido)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-methylmethylsulfonamido)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is an intriguing compound with potential applications in various scientific fields. This compound features a sulfonamide group attached to a pyrazine-pyrazole structure, offering a unique blend of functionalities for diverse chemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 2-(N-methylmethylsulfonamido)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide, one might start with the appropriate pyrazine and pyrazole precursors. A typical reaction might involve:
Nucleophilic substitution of pyrazine with a suitably protected pyrazole derivative.
Deprotection under mild acidic or basic conditions.
Sulfonylation of the intermediate with methanesulfonyl chloride to introduce the sulfonamide functionality.
Conditions such as temperature, solvent choice, and reaction time are optimized based on the reactivity of the specific intermediates used.
Industrial Production Methods
Scaling up the production of this compound involves:
Continuous flow reactors to ensure consistent product quality.
Efficient purification techniques like crystallization or column chromatography to achieve high purity.
Careful monitoring of reaction conditions to ensure safe and reproducible yields.
Chemical Reactions Analysis
Types of Reactions
This compound participates in various chemical reactions including:
Oxidation: : It might undergo oxidation at the pyrazole or pyrazine rings.
Reduction: : Hydrogenation conditions could reduce the pyrazine ring to a dihydropyrazine derivative.
Substitution: : The sulfonamide group can engage in nucleophilic substitution with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: : KMnO₄ or CrO₃ in acidic medium.
Reduction: : H₂ with a Pd/C catalyst.
Substitution: : Halides or anhydrides under basic or acidic conditions.
Major Products
Major products vary based on the reaction type but include oxidized or reduced derivatives of the parent compound or substituted products retaining the core pyrazine-pyrazole structure.
Scientific Research Applications
2-(N-methylmethylsulfonamido)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide finds applications in:
Chemistry: : Used as a building block in organic synthesis for complex molecule construction.
Biology: : Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: : Explored for antimicrobial and anticancer properties due to its unique structure.
Industry: : Utilized in the formulation of advanced materials and coatings.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets:
Enzyme Inhibition: : Binding to active sites of enzymes, potentially altering their activity.
Cellular Pathways: : Modulating signaling pathways in biological systems, leading to changes in cellular functions.
Comparison with Similar Compounds
When compared with other sulfonamide-containing compounds and pyrazine-pyrazole derivatives, 2-(N-methylmethylsulfonamido)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide stands out due to:
Enhanced stability: : The combination of functional groups provides increased chemical stability.
Unique reactivity: : Distinct chemical reactivity profile compared to similar compounds.
Similar Compounds
Sulfamethoxazole: A sulfonamide antibiotic.
Pyrazinamide: An anti-tuberculosis agent containing a pyrazine ring.
1H-pyrazole-1-carboxamides: Variously used in medicinal chemistry.
Ready to dive deeper into any of these aspects?
Properties
IUPAC Name |
2-[methyl(methylsulfonyl)amino]-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O3S/c1-18(23(2,21)22)10-13(20)16-6-8-19-7-3-11(17-19)12-9-14-4-5-15-12/h3-5,7,9H,6,8,10H2,1-2H3,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQYDTZRQWGPMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCCN1C=CC(=N1)C2=NC=CN=C2)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-hydroxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2409364.png)
![2-Chloro-N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]acetamide](/img/structure/B2409366.png)
![3-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2409367.png)





![5-(4-chlorophenyl)-1-[(4-methoxyphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B2409374.png)
![N-benzhydryl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2409375.png)
![Tert-butyl 4-[5-(chloromethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate](/img/structure/B2409376.png)
![N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2409378.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-N-phenyl-2-thiophenecarboxamide](/img/structure/B2409385.png)
